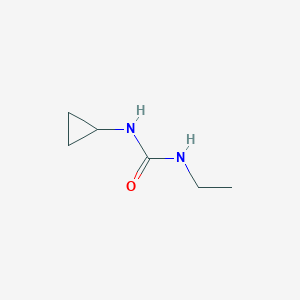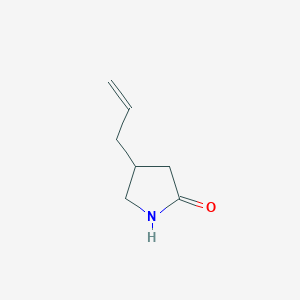
1-Cyclopropyl-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-ethylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea, where the hydrogen atoms are replaced by cyclopropyl and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclopropylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Mixing the reactants in a solvent.
- Controlling the temperature and pressure to favor the formation of the desired product.
- Purifying the product through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyclopropyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Applications De Recherche Scientifique
1-Cyclopropyl-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzyl-1-cyclopropyl-3-ethylurea: Similar structure but with a benzyl group instead of a cyclopropyl group.
Cyclopropylurea: Lacks the ethyl group, making it less complex.
Ethylurea: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness: 1-Cyclopropyl-3-ethylurea is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-cyclopropyl-3-ethylurea |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
Clé InChI |
KFLAAHKAKSBCAL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)





![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)
